molecular formula C18H16FNO3S B5784198 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate

Cat. No. B5784198
M. Wt: 345.4 g/mol
InChI Key: VSPAZXHEQPYYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a potent and selective inhibitor of the epithelial sodium channel (ENaC) and has shown promise in treating various diseases such as cystic fibrosis, hypertension, and pulmonary edema.

Mechanism of Action

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate is a selective inhibitor of ENaC, which is a protein that regulates the movement of sodium ions across cell membranes. ENaC is found in various tissues throughout the body, including the lungs, kidneys, and colon. Inhibition of ENaC reduces the movement of sodium ions, which can have various physiological effects depending on the tissue.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the tissue. In the lungs, inhibition of ENaC by this compound can reduce the accumulation of mucus and fluid, improving lung function. In the kidneys, inhibition of ENaC can reduce sodium reabsorption, leading to increased urine output and reduced blood pressure. In the colon, inhibition of ENaC can reduce sodium absorption, leading to increased water retention and softer stools.

Advantages and Limitations for Lab Experiments

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has several advantages as a research tool. It is a potent and selective inhibitor of ENaC, making it a useful tool for studying the physiological effects of ENaC inhibition. It is also relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time. Additionally, its effects can be tissue-specific, which can make it difficult to generalize its effects across different tissues.

Future Directions

There are several future directions for research on 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate. One area of interest is its potential in treating hypertension and pulmonary edema. Further studies are needed to determine its efficacy in these conditions and to identify any potential side effects. Another area of interest is its potential in treating other diseases that are characterized by overactive ENaC, such as Liddle syndrome and pseudohypoaldosteronism. Finally, there is a need for further research on the mechanism of action of this compound, particularly in tissues outside of the lungs.

Synthesis Methods

The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate involves a multi-step process that begins with the reaction of 4-aminophenyl 2-fluorobenzoate with morpholine to form 4-(4-morpholinyl)phenyl 2-fluorobenzoate. This intermediate is then reacted with carbon disulfide to form this compound.

Scientific Research Applications

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been extensively studied for its potential therapeutic applications. Its ability to inhibit ENaC makes it a promising candidate for the treatment of cystic fibrosis, a genetic disease that affects the lungs and digestive system. ENaC is overactive in patients with cystic fibrosis, leading to the accumulation of thick, sticky mucus in the lungs. This compound has been shown to reduce the activity of ENaC, which could help to thin the mucus and improve lung function.
In addition to cystic fibrosis, this compound has also been studied for its potential in treating hypertension and pulmonary edema. Hypertension is a condition characterized by high blood pressure, and ENaC has been implicated in its development. This compound has been shown to reduce blood pressure in animal models, suggesting that it could be a potential treatment for hypertension. Pulmonary edema, a condition in which fluid accumulates in the lungs, can also be caused by overactive ENaC. This compound has been shown to reduce the accumulation of fluid in the lungs, making it a potential treatment for pulmonary edema.

properties

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-16-4-2-1-3-15(16)18(21)23-14-7-5-13(6-8-14)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPAZXHEQPYYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.